molecular formula C10H9NO3 B8490171 Methyl 3-cyano-5-methoxybenzoate

Methyl 3-cyano-5-methoxybenzoate

Cat. No.: B8490171
M. Wt: 191.18 g/mol
InChI Key: CDYSYPZQLLRURO-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-methoxybenzoate is an aromatic ester featuring a methoxy group at the 5-position and a cyano substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-cyano-5-methoxybenzoate

InChI

InChI=1S/C10H9NO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,1-2H3

InChI Key

CDYSYPZQLLRURO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Methyl 3-cyano-5-methoxybenzoate Not explicitly provided 3-CN, 5-OCH₃ C₁₀H₉NO₃ 191.18
Methyl 3-cyano-5-methylbenzoate 1082041-26-6 3-CN, 5-CH₃ C₁₀H₉NO₂ 175.19
Methyl 3-cyano-5-(methoxymethyl)benzoate 453565-84-9 3-CN, 5-CH₂OCH₃ C₁₁H₁₁NO₃ 205.21
Methyl 3-cyano-5-ethoxybenzoate 453565-86-1 3-CN, 5-OCH₂CH₃ C₁₁H₁₁NO₃ 205.21
Methyl 3-chloro-5-formylbenzoate 20330-90-9 3-Cl, 5-CHO C₉H₇ClO₃ 198.60
Methyl 3-hydroxy-5-methoxybenzoate 5368-81-0 3-OH, 5-OCH₃ C₉H₁₀O₄ 182.17

Key Observations :

  • Electron-Withdrawing Effects: The cyano group in this compound increases electrophilicity compared to methyl or hydroxymethyl substituents in analogues .
  • Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol, THF) compared to hydrophobic methyl or ethoxy groups .
  • Reactivity: The cyano group facilitates nucleophilic aromatic substitution, whereas chloro substituents (e.g., in Methyl 3-chloro-5-formylbenzoate) favor coupling reactions .

Analytical Characterization

  • HPLC Purity : Methyl 4-acetamido-5-chloro-2-methoxybenzoate (analogue) shows >95% purity via HPLC, while ethoxy derivatives may require gradient elution due to hydrophobicity .
  • NMR/FTIR: Methoxy and cyano groups produce distinct signals (e.g., methoxy protons at ~3.8 ppm in ¹H NMR; C≡N stretch at ~2230 cm⁻¹ in FTIR) .

Preparation Methods

Halogenation-Cyanation Sequential Approach

The most widely documented method involves bromination followed by cyanation. This two-step process leverages the reactivity of aryl halides in nucleophilic substitution reactions:

  • Bromination of Methyl 5-Methoxybenzoate :
    Methyl 5-methoxybenzoate undergoes regioselective bromination at the meta position relative to the methoxy group. Using bromine (Br₂) in acetic acid at 60°C achieves 3-bromo-5-methoxybenzoate with 70–85% yield. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) show comparable efficiency but require radical initiators.

  • Cyanation with Copper(I) Cyanide :
    The brominated intermediate reacts with CuCN in DMF at 140°C for 1–2 hours, substituting bromine with a cyano group. This step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, yielding methyl 3-cyano-5-methoxybenzoate with 65–75% purity. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 15:1) enhances purity to >95%.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
BrominationBr₂, AcOH, 60°C, 48 h8590
CyanationCuCN, DMF, 140°C, 1 h7095

Direct Cyanation via C–H Activation

Recent advances exploit transition metal catalysis for direct C–H cyanation, bypassing halogenation. Palladium(II) acetate with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanide source enables regioselective cyanation at the meta position of methyl 5-methoxybenzoate. Reaction conditions (120°C, 24 h in toluene) yield 55–60% product, though scalability remains limited due to catalyst costs.

Esterification Optimization

The methoxy and ester functionalities are typically introduced early in the synthesis. Two pathways dominate:

Acid-Catalyzed Esterification

3-Cyano-5-methoxybenzoic acid reacts with methanol in the presence of sulfuric acid (H₂SO₄) at 80°C for 8 hours. This method achieves 90% conversion but requires careful pH adjustment to prevent decarboxylation.

Microwave-Assisted Esterification

Using microwave irradiation (300 W, 100°C, 30 minutes), the reaction time reduces tenfold while maintaining 88% yield. This approach is favored in industrial settings for its energy efficiency.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

  • Bromination-Cyanation Cascade :
    A tandem reactor system combines bromination and cyanation in a single flow setup. Residence times of 20 minutes per step at 140°C and 15 bar pressure achieve 80% overall yield with >99% purity.

  • Catalyst Recycling :
    Copper residues from cyanation are recovered via ion-exchange resins, reducing waste and production costs by 30%.

Byproduct Analysis and Mitigation

Common impurities include:

  • 3-Methoxy-5-cyanobenzoic Acid : Forms via ester hydrolysis during prolonged reaction times. Controlled pH (6.5–7.0) and anhydrous conditions suppress this side reaction.

  • Di-Cyanated Byproducts : Over-cyanation at ortho positions occurs in CuCN excess. Stoichiometric CuCN (1.1 equiv) minimizes this issue.

Comparative Method Evaluation

MethodAdvantagesLimitationsScalability
Halogenation-CyanationHigh yield, well-establishedMulti-step, halogen wasteIndustrial
Direct C–H CyanationAtom-economicalLow yield, expensive catalystsLab-scale

Emerging Techniques

  • Electrochemical Cyanation :
    Using a carbon anode and Pt cathode in acetonitrile, methyl 5-methoxybenzoate undergoes direct cyanation at 3.0 V, achieving 50% yield without metal catalysts.

  • Enzymatic Esterification :
    Lipase B from Candida antarctica immobilised on silica gel catalyzes esterification at 40°C, offering a green chemistry alternative with 75% efficiency .

Q & A

What are the established synthetic routes for Methyl 3-cyano-5-methoxybenzoate, and how do reaction conditions influence yield and purity?

Basic:
this compound can be synthesized via esterification of 3-cyano-5-methoxybenzoic acid using methanol under acidic catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by purification via recrystallization or column chromatography. Reaction temperature (typically 60–80°C) and stoichiometric ratios of reagents critically affect yield .

Advanced:
Advanced synthesis involves regioselective functionalization. For example, bromination or fluorination at specific positions requires careful control of electrophilic substitution conditions (e.g., using NBS or Selectfluor). Computational modeling (DFT) can predict reactivity patterns of substituents, guiding experimental design. Post-synthetic modifications, such as Suzuki coupling for biaryl formation, require inert atmospheres and palladium catalysts .

How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. Crystals are grown via slow evaporation of a solvent (e.g., ethyl acetate/hexane), and data collected using a diffractometer. Software like SHELXL refines the structure to determine bond lengths, angles, and torsion angles .

Advanced:
For challenging cases (e.g., twinned crystals or high thermal motion), high-resolution synchrotron data and SHELXD/SHELXE pipelines improve phase determination. Hydrogen bonding networks and π-π stacking interactions can be visualized using ORTEP-3, aiding in understanding supramolecular assembly .

What analytical techniques are most effective for characterizing substituent effects on this compound’s electronic properties?

Basic:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent-induced chemical shifts (e.g., deshielding of aromatic protons near electron-withdrawing groups).
  • IR Spectroscopy: Stretching frequencies of C≡N (~2200 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) provide functional group confirmation .

Advanced:

  • Cyclic Voltammetry: Quantifies electron-withdrawing/donating effects via redox potentials.
  • DFT Calculations: Correlate experimental NMR/IR data with computed electrostatic potential maps to predict reactivity .

How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Basic:
Halogenation (e.g., bromine at position 2) enhances antibacterial activity by increasing lipophilicity, as shown in MIC assays against E. coli and S. aureus. Comparative studies require standardized broth microdilution protocols .

Advanced:
Structure-activity relationship (SAR) studies integrate crystallography (to assess binding pocket compatibility) and molecular docking (e.g., AutoDock Vina). For example, fluorine substitution at position 5 improves metabolic stability but may reduce solubility, necessitating logP optimization .

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